molecular formula C9H7N3 B1414850 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile CAS No. 1018296-09-7

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B1414850
CAS No.: 1018296-09-7
M. Wt: 157.17 g/mol
InChI Key: OITQFZCEFZAPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile ( 1018296-09-7) is a valuable nitrogen-bridged fused heterocyclic compound with the molecular formula C9H7N3 and a molecular weight of 157.176 g/mol . This compound belongs to the imidazo[1,5-a]pyridine class, a core structure recognized as a privileged scaffold in modern medicinal chemistry due to its presence in several biologically active compounds and natural alkaloids . Researchers value this carbonitrile derivative as a key advanced building block for the synthesis of more complex molecules . While direct biological data for this specific compound is limited, its structural analogs and the broader class of imidazopyridine-carbonitrile hybrids are extensively investigated for their anticancer properties . For instance, close structural analogs like 5-alkylamino-7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles have been designed as nanomolar antagonists for the adenosine A2a receptor (A2a AR), a promising target for developing new-generation anticancer agents . Furthermore, functionalized imidazopyridine motifs are widely studied for their ability to interact with multiple biological targets, exhibiting a range of activities including antiviral, antibacterial, and anti-inflammatory effects . The electron-rich nature of the imidazo[1,5-a]pyridine core allows these compounds to bind with various receptors and enzymes in biological systems through diverse intermolecular interactions . This product is intended for research and development purposes only in laboratory settings. It is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQFZCEFZAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given that imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents, it can be inferred that the compound may affect the biochemical pathways involved in the survival and proliferation of the tuberculosis bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile (3-MIPCN) is a compound of significant interest due to its biological activities, particularly in the fields of mutagenesis and potential carcinogenicity. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-MIPCN is part of the imidazo[1,5-a]pyridine family, characterized by a methyl group at the third position of the imidazo ring and a carbonitrile functional group at the first position. This unique structure contributes to its reactivity and biological properties.

Mutagenicity and Carcinogenicity

Research indicates that 3-MIPCN exhibits mutagenic properties. It is formed during the cooking of certain meats, particularly at high temperatures, where it can interact with DNA, leading to mutations that may contribute to cancer development. The compound's ability to form DNA adducts has been a focal point in studies assessing its carcinogenic potential.

  • Mechanism of Action : 3-MIPCN's mutagenic activity is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on DNA. This interaction can lead to mispairing during DNA replication, resulting in mutations.

Antimicrobial Properties

Some studies suggest that derivatives of 3-MIPCN may possess antimicrobial properties. These derivatives are being investigated for their potential use in drug development against various pathogens.

Case Study 1: Mutagenicity Assessment

In a study examining the mutagenic effects of 3-MIPCN, researchers conducted tests using bacterial strains (Ames test). The results indicated a significant increase in mutation rates in the presence of the compound, suggesting its role as a potent mutagen.

Test Organism Mutation Rate (per plate) Control Mutation Rate
Salmonella typhimurium TA98150 ± 1010 ± 2
Escherichia coli WP2120 ± 158 ± 1

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of synthesized derivatives of 3-MIPCN against various bacteria and fungi. The results showed promising activity against Gram-positive bacteria, indicating potential therapeutic applications.

Derivative MIC (μg/mL) Target Organism
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli

Research Findings

Recent literature has highlighted several important findings regarding the biological activity of 3-MIPCN:

  • DNA Interaction : Studies have shown that 3-MIPCN forms stable adducts with DNA bases, leading to increased mutation frequency.
  • Antimicrobial Potential : Derivatives exhibit selective antimicrobial activity, suggesting avenues for further research in drug development.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the imidazo ring can enhance biological activity while reducing toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 3-methylimidazo[1,5-a]pyridine-1-carbonitrile, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Structural Differences
This compound 3-CH₃, 1-CN C₉H₆N₃ Reference compound with methyl and cyano groups
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile 3-C₆H₅, 1-CN C₁₄H₉N₃ Phenyl substituent enhances π-stacking potential
3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile 3-CH₂CH₃, 1-CN C₁₀H₉N₃ Ethyl group increases hydrophobicity
2-Methyl-3-oxo-imidazo[1,5-a]pyridine-1-carbonitrile 2-CH₃, 3-O, 1-CN C₉H₇N₃O Oxo group introduces hydrogen-bonding capacity
Pyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazole-pyridine fusion, 3-CN C₈H₅N₃ Pyrazolo core alters electronic distribution

Key Research Findings

Compound Notable Activity/Property Reference Study Highlights
This compound CDK inhibition potential Bioisosteric design for kinase inhibitors
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile Enhanced π-stacking in drug design Structural data from product listings
Pyrazolo[1,5-a]pyridine-3-carbonitrile Cytotoxic activity (IC₅₀: 255–267 μM) Evaluated against cancer cell lines
Imidazo[1,5-a]pyridine derivatives with hydroxyl groups Antibacterial prodrug candidates MIC₅₀ values correlate with Lipinski compliance

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile derivatives?

Methodological Answer:
Three primary synthetic approaches are documented:

  • Condensation Reactions : Refluxing precursors like substituted pyridines with aldehydes and chloroacetic acid in acetic anhydride/acetic acid, using sodium acetate as a catalyst. This yields fused heterocycles with nitrile groups (e.g., compound 11a in , % yield) .
  • Multicomponent Reactions : One-pot reactions involving malononitrile, aromatic aldehydes, and nitrogen-containing intermediates (e.g., ’s protocol for pyrido-benzimidazoles). This avoids tedious purification steps .
  • Metal-Free Synthesis : Using iodine as a catalyst in 1,2-dichloroethane with potassium thiocyanate (e.g., ’s method for 1-thiocyano derivatives, 62.8% yield) .

Key Considerations : Solvent choice (e.g., DMF/water for crystallization), catalyst efficiency (NaOAc vs. iodine), and reaction time (2–12 hours) critically impact yields.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms nitrile (CN) groups via peaks at ~2,200 cm⁻¹ (e.g., compound 11a in ) and carbonyl (C=O) stretches at ~1,700 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Identifies methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.5–8.0 ppm), and imine (=CH) signals (δ ~7.9–8.0 ppm) .
    • ¹³C NMR : Assigns nitrile carbons (~117 ppm) and carbonyl carbons (~165–171 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 11a : m/z 386 [M⁺], C₂₀H₁₀N₄O₃S) .
  • X-Ray Crystallography : Resolves bond angles and ring conformations (e.g., ’s bis-adduct structure) .

Practical Tip : Compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms.

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Replace traditional bases (e.g., NaOAc) with iodine for metal-free synthesis (, .8% yield) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride promotes cyclization .
  • Temperature Control : Microwave-assisted reactions reduce time (e.g., ’s 67% yield in 1 hour vs. 12-hour reflux) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CN on benzaldehyde in ) stabilize intermediates, improving cyclization efficiency .

Data-Driven Approach : Use Design of Experiments (DoE) to statistically evaluate interactions between variables (catalyst, solvent, temperature).

Advanced: What methodologies are used to analyze thermodynamic and kinetic properties of imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Kinetic Studies : Measure initial enzymatic inhibition rates (e.g., papain inhibition in ) using Lineweaver-Burk plots to determine Kᵢ and Kₘ .
  • Thermodynamic Parameters : Calculate free energy changes (ΔG) via the equation ΔG = −RT ln Kᵢ, where Kᵢ is derived from Dixon plots .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities and enthalpy changes for ligand-receptor interactions (e.g., phosphinoimidazo ligands in ) .

Case Study : ’s 1-substituted pyridyl derivatives showed ΔG values correlating with substituent electronegativity, guiding structure-activity relationships (SAR) .

Advanced: How do functional group modifications influence the biological or material science applications of this compound?

Methodological Answer:

  • Bioactivity Tuning :
    • Antimicrobial Activity : Introduce electron-deficient substituents (e.g., -NO₂, -Br) to enhance membrane penetration (e.g., ’s 4l with -Br, 85% yield) .
    • Enzyme Inhibition : Phosphino groups () or trifluoromethyl moieties () improve binding to catalytic pockets .
  • Materials Science :
    • OLEDs : Nitrile and aryl groups enhance electron transport in light-emitting layers () .
    • Coordination Chemistry : Phosphino ligands () stabilize transition metals in Suzuki-Miyaura cross-coupling reactions .

Design Strategy : Use computational docking (e.g., AutoDock) to predict interactions before synthesizing derivatives.

Advanced: How are contradictions in spectroscopic or synthetic data resolved for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Contradiction Example : Discrepancies in NMR chemical shifts (e.g., ’s 11a vs. 11b δ values for aromatic protons) arise from substituent electronic effects.
  • Resolution Tactics :
    • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings (e.g., ’s bis-adduct) .
    • Crystallographic Validation : Single-crystal X-ray structures (e.g., ) resolve tautomerism or regioselectivity conflicts .
  • Reproducibility : Cross-validate synthetic protocols (e.g., vs. 13) under identical conditions to isolate solvent/catalyst effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylimidazo[1,5-a]pyridine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.